1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose

説明

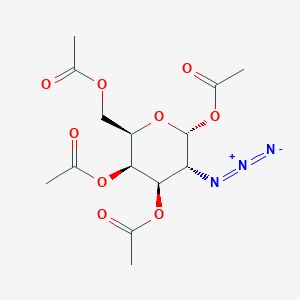

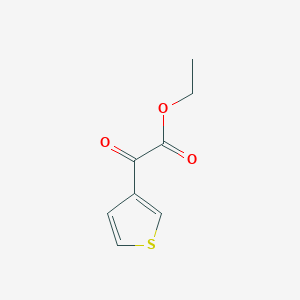

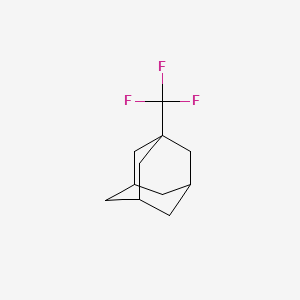

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-a-D-galactopyranose, commonly known as TTA-GalNAc, is a highly versatile and indispensable chemical compound in the field of biomedicine owing to its potential use in multiple applications . Its acetylated glucose backbone, coupled with an azido functional group, renders it an invaluable precursor for synthesizing azido-sugars and glycoconjugates .

Synthesis Analysis

A new method which is quick and efficient has been developed for the preparation of this azido compound from 1,3,4,6-tetra-acetyl-2-benzyl-2-deoxy-β-glucopyranose . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .Molecular Structure Analysis

The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is characterized by an acetylated glucose backbone and an azido functional group .Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessed by several reductive chemistries . This group also plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis

The empirical formula of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is C14H19N3O9 . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

Application 1: Synthesis of Glycoconjugates

- Summary of Application : This compound is used as a precursor for synthesizing azido-sugars and glycoconjugates . Glycoconjugates are molecules that result from the covalent bonding of carbohydrate (sugar) residues to other types of chemical species, including proteins, lipids, and active drug substances.

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of the acetylated glucose backbone of the compound, coupled with an azido functional group .

- Results or Outcomes : The result is the creation of glycoconjugates, which have numerous applications in biological research and pharmaceutical development .

Application 2: Synthesis of Heparin-like GAGs

- Summary of Application : This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like Glycosaminoglycans (GAGs) .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of this compound as an intermediate .

- Results or Outcomes : The result is the creation of heparin-like GAGs, which have numerous applications in biological research and pharmaceutical development .

Application 3: Fabrication of PLGA Nanoparticles

- Summary of Application : This compound is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .

- Methods of Application : Two methods were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes : The nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Application 4: Synthesis of Differently Substituted Trimers

- Summary of Application : This compound has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of this compound as a precursor .

- Results or Outcomes : The result is the creation of differently substituted trimers, which have applications in immunological experiments .

Application 5: Synthesis of Fluorescent Probes

- Summary of Application : This compound has been used in the synthesis of fluorescent probes for lysosomal labeling .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of this compound .

- Results or Outcomes : The result is the creation of fluorescent probes, which have applications in lysosomal labeling .

Application 6: Synthesis of α-D-Mannopyranose Derivatives

- Summary of Application : This compound has been used as a precursor in the synthesis of α-D-mannopyranose derivatives .

- Methods of Application : A new method which is quick and efficient has been developed for the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose .

- Results or Outcomes : The result is the creation of α-D-mannopyranose derivatives, which have applications in various biochemical research .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510700 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose | |

CAS RN |

67817-30-5 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)